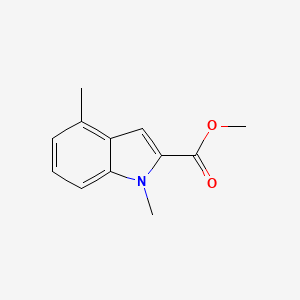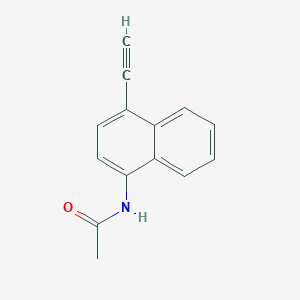
N-(4-Ethynylnaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethynylnaphthalen-1-yl)acetamide: is an organic compound with the molecular formula C14H11NO It is characterized by the presence of an ethynyl group attached to the naphthalene ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethynylnaphthalen-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-1-naphthaldehyde and ethynylmagnesium bromide.
Grignard Reaction: The ethynylmagnesium bromide reacts with 4-bromo-1-naphthaldehyde to form 4-ethynylnaphthalen-1-ol.
Acetylation: The 4-ethynylnaphthalen-1-ol is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Ethynylnaphthalen-1-yl)acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted naphthalenes
Scientific Research Applications
Biology: In biological research, this compound is studied for its interactions with various biomolecules, which can provide insights into its potential as a therapeutic agent.
Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Ethynylnaphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
- N-(3-Ethynylphenyl)acetamide
- N-(4-ethynylphenyl)prop-2-ynamide
- Propanamide, N-(4-ethynylphenyl)-
Comparison: N-(4-Ethynylnaphthalen-1-yl)acetamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl rings
Properties
CAS No. |
90101-69-2 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-(4-ethynylnaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C14H11NO/c1-3-11-8-9-14(15-10(2)16)13-7-5-4-6-12(11)13/h1,4-9H,2H3,(H,15,16) |
InChI Key |
HOUOZQCABPKRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





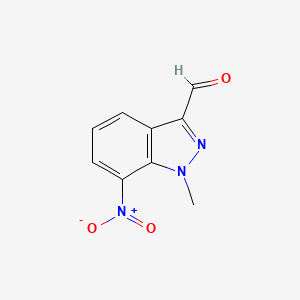
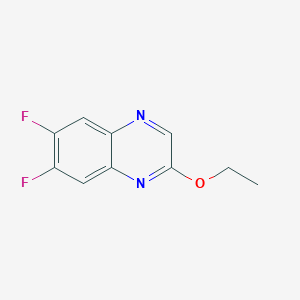


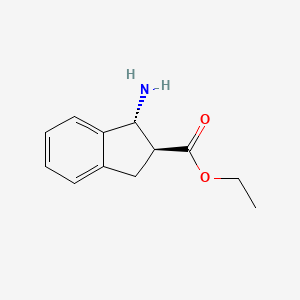
![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
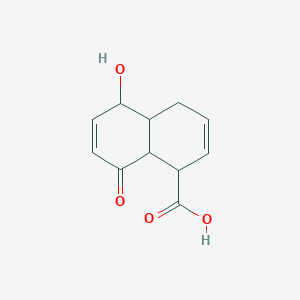
![8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one](/img/structure/B11894970.png)
![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)
